6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound belonging to the class of triazolo-thiadiazole derivatives, which are known for their diverse biological activities. This specific compound features a bromophenyl group and a methyl group attached to the triazole ring, contributing to its unique chemical properties and potential applications in medicinal chemistry.
This compound can be synthesized through various methods involving the reaction of specific precursors such as 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and substituted aryl halides. The synthesis has been reported in literature focusing on the development of novel triazolo-thiadiazole derivatives with enhanced biological activities .
6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is classified as a heterocyclic compound. It falls under the category of nitrogen-containing heterocycles due to the presence of triazole and thiadiazole rings. These compounds are often investigated for their pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. One common method includes:
The synthesis often employs techniques such as microwave-assisted synthesis to improve yield and reduce reaction time. For instance, yields of around 70-75% have been reported under optimized conditions .
The molecular structure of 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be described as follows:
Key structural data include bond lengths and angles that fall within normal ranges for similar compounds. For example:
6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical transformations:
Reactions involving this compound are often carried out under controlled conditions to ensure selectivity and yield. For instance, nucleophilic substitution may require specific bases or solvents to facilitate the reaction effectively.
The mechanism of action for compounds like 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole primarily involves interactions with biological targets such as enzymes or receptors.
Studies have shown that derivatives of this compound exhibit significant activity against various cancer cell lines and microbial strains. The precise mechanism often involves inhibition of specific pathways or enzymes critical for cell proliferation or survival .
6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is primarily explored for its potential applications in medicinal chemistry:
6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the fused bicyclic heterocycle family, featuring a triazole ring (five-membered with three nitrogen atoms) annulated to a thiadiazole ring (five-membered with two nitrogen and one sulfur atom) at the [3,4-b] position. This fusion creates a planar, electron-deficient scaffold with enhanced π-conjugation. The systematic IUPAC name reflects its connectivity: the "6-(4-bromophenyl)" prefix indicates the para-brominated phenyl ring attached at position 6 of the triazolothiadiazole core, while "3-methyl" denotes the methyl substituent at position 3 [1] [6].
Crystallographic studies reveal that the triazolothiadiazole core adopts near-perfect planarity (mean deviation < 0.03 Å), with the 4-bromophenyl ring forming a dihedral angle of 8.6–29.1° relative to the fused system. This slight twist minimizes steric clashes while maintaining conjugation. Non-covalent interactions dominate its supramolecular assembly, including:
Table 1: Crystallographic Parameters of Triazolothiadiazole Derivatives
Compound | Crystal System | Unit Cell Parameters | Dihedral Angle (°) | Ref |
---|---|---|---|---|
6-(4-Bromophenyl)-3-methyl derivative | Monoclinic | a=4.0047 Å, b=13.424 Å, c=10.938 Å, β=99.650° | 29.1 | [8] |
Cocrystal with 4-bromobenzoic acid | Triclinic | a=7.7592 Å, b=8.0634 Å, c=14.9076 Å, α=94.090°, β=92.961°, γ=99.326° | 8.6 | [2] |
Triazolothiadiazoles emerged in the 1970s–1980s as strategic pharmacophores combining the biological profiles of 1,2,4-triazoles (antimicrobial, anti-inflammatory) and 1,3,4-thiadiazoles (enzyme inhibitory, antitumor). Their synthesis typically exploits cyclocondensation reactions between triazole-thiols and carbonyl/carboxylic derivatives, leveraging the nucleophilicity of the thiol group. The title compound’s development exemplifies three key advances in heterocyclic methodology:
Cyclodehydration Innovations: Early syntheses used phosphorous oxychloride (POCl₃) to facilitate intramolecular cyclization of 4-amino-5-substituted triazole-thiols with carboxylic acids. For example, reacting 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol with acetic acid in POCl₃ yields the 3-methyl derivative efficiently [2] [10].
Regioselective Functionalization: The advent of transition-metal catalysis enabled selective arylations. Suzuki-Miyaura coupling or nucleophilic aromatic substitution allowed installation of the 4-bromophenyl group post-cyclization, enhancing structural diversity [4] [6].
Cocrystal Engineering: To modulate solubility, cocrystals with carboxylic acids (e.g., 4-bromobenzoic acid) were developed. These leverage O–H⋯N and C–H⋯O hydrogen bonds to form stable lattices, as confirmed by X-ray diffraction [2].
Table 2: Key Synthetic Pathways to 6-Aryl Triazolothiadiazoles
Method | Reagents/Conditions | Key Intermediate | Yield (%) | Significance |
---|---|---|---|---|
Cyclocondensation | RCOOH, POCl₃, 80°C, 30 min | 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol | 60–75 | One-pot fusion; adaptable to diverse acids |
Nucleophilic substitution | Aryl halides, K₂CO₃, DMF, rt | Triazolothiadiazole-6-thiol | 70–85 | Enables late-stage aryl introduction |
Cocrystallization | 4-Bromobenzoic acid, MeOH, slow evaporation | Triazolothiadiazole + acid (1:1) | 90 | Improves crystallinity for XRD |
The bioactivity of 6-(4-bromophenyl)-3-methyl[1,2,4]triazolothiadiazole stems from three pharmacophoric elements:
The 3-methyl group acts as a conformational lock, restricting rotation to maintain planarity and boosting membrane permeability. Structure-activity relationship (SAR) studies show that:
Table 3: Impact of Substituents on Urease Inhibition
R Group | IC₅₀ (µM) vs. Jack Bean Urease | Relative Potency |
---|---|---|
4-Br (title compound) | 1.68 ± 0.21 | 13.4× thiourea |
3-Br | 1.05 ± 0.11 | 21.5× thiourea |
2-Br | 3.94 ± 0.45 | 5.7× thiourea |
3,4-diCl | 1.41 ± 0.16 | 16.0× thiourea |
H (parent) | 0.87 ± 0.09 | 25.9× thiourea |
Bioisosteric replacements validate pharmacophore modularity:
Table 4: Bioisosteric Equivalents and Activity Shifts
Bioisostere | Target Activity | Potency vs. Parent | Rationale |
---|---|---|---|
1,3,4-Thiadiazole → 1,2,4-oxadiazole | Urease inhibition | 3-fold ↓ IC₅₀ | Reduced S-mediated lipophilicity |
p-Br → p-CF₃ | CB1 receptor antagonism | Comparable (Kᵢ = 1.2 nM) | Similar size/hydrophobicity |
Triazole → imidazole | Anticonvulsant activity | 5-fold ↓ ED₅₀ | Loss of H-bond acceptor at N4 |
The title compound’s mesoionic character (partial positive charge on triazole, negative on thiadiazole) enables unique binding to enzymes like urease, where it competes with urea for the nickel-containing active site via Ni²⁺⋯N(triazole) coordination [4] [10].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0